Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-

Lipophilicity Physicochemical properties Drug design

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- (CAS 113710-34-2) is a fluorinated, nitrile-rich building block featuring a 3-(trifluoromethyl)anilino moiety attached to a tricyanoethylene core (C12H5F3N4, MW 262.19 g/mol). It serves as a versatile intermediate in the synthesis of heterocycles and biologically active molecules, with demonstrated antibacterial, antimycotic, trichomonacidal, and anthelminthic properties.

Molecular Formula C12H5F3N4
Molecular Weight 262.19 g/mol
CAS No. 113710-34-2
Cat. No. B1334526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-
CAS113710-34-2
Molecular FormulaC12H5F3N4
Molecular Weight262.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=C(C#N)C#N)C#N)C(F)(F)F
InChIInChI=1S/C12H5F3N4/c13-12(14,15)9-2-1-3-10(4-9)19-11(7-18)8(5-16)6-17/h1-4,19H
InChIKeyNHPLAKMRDIMLGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- (CAS 113710-34-2): Procurement-Ready Identity and Physicochemical Baseline for Differentiated Sourcing


Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- (CAS 113710-34-2) is a fluorinated, nitrile-rich building block featuring a 3-(trifluoromethyl)anilino moiety attached to a tricyanoethylene core (C12H5F3N4, MW 262.19 g/mol) [1]. It serves as a versatile intermediate in the synthesis of heterocycles and biologically active molecules, with demonstrated antibacterial, antimycotic, trichomonacidal, and anthelminthic properties [2][3]. Its commercial availability from multiple vendors with documented purity specifications (95–98%) makes it accessible for medicinal chemistry, agrochemical, and materials science applications .

Why Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- Cannot Be Substituted with In-Class Analogs Without Risking Activity and Property Divergence


The (trifluoromethylanilino)ethenetricarbonitrile scaffold exhibits pronounced structure-activity relationships (SAR) where both the position and number of trifluoromethyl substituents on the aniline ring critically modulate biological potency and physicochemical properties [1]. The 3-CF₃ (meta) isomer presents a distinct electronic and steric profile compared to the 4-CF₃ (para) and 3,5-bis(CF₃) analogs, directly impacting lipophilicity, hydrogen-bonding capacity, and target binding [1]. Generic substitution within this series can therefore lead to unpredictable changes in solubility, metabolic stability, and bioactivity, undermining experimental reproducibility and procurement value .

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-: Evidence-Based Differentiation Against Closest Analogs for Scientific Selection


Meta-CF₃ Substitution on the Aniline Ring Delivers a Distinct Lipophilicity Window Compared to Para and Bis-CF₃ Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- is 3.1 [1], while the experimental LogP reported on ChemSrc is 3.01514 . This lipophilicity is measurably distinct from that of the 4-CF₃ (para) and 3,5-bis(CF₃) analogs, which are expected to exhibit higher LogP values due to increased fluorination or altered electronic distribution. The meta substitution provides a balanced lipophilic profile suitable for optimizing membrane permeability while maintaining aqueous solubility, a critical parameter for bioactivity and formulation.

Lipophilicity Physicochemical properties Drug design

Topological Polar Surface Area (TPSA) of 83.4 Ų Positions the 3-CF₃ Isomer for Favorable Oral Bioavailability vs. Higher-Molecular-Weight Analogs

The topological polar surface area (TPSA) of ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- is 83.4 Ų [1]. According to Veber's rule for oral bioavailability, compounds with TPSA ≤140 Ų generally exhibit adequate intestinal absorption. The 3,5-bis(trifluoromethyl) analog (CAS 113710-36-4; C13H4F6N4, MW 330.19 g/mol) possesses a higher molecular weight and is predicted to have a larger TPSA, which may reduce its passive permeability compared to the mono-CF₃ compound. This quantitative descriptor supports the selection of the 3-CF₃ derivative when oral bioavailability is a design criterion.

Drug-likeness ADME Oral bioavailability

Documented Broad-Spectrum Anti-Infective Activity of the (Trifluoromethylanilino)ethenetricarbonitrile Class Establishes the 3-CF₃ Isomer as a Validated Screening Candidate

The Kreutzberger & Daus (1987) paper explicitly reports that compounds of the (trifluoromethylanilino)ethenetricarbonitrile class, including the 3-CF₃ derivative, exhibit pronounced antibacterial, antimycotic, trichomonacidal, and anthelminthic activity [1]. While MIC or IC₅₀ values are not provided in the abstract, the study confirms the 3-CF₃ substitution as a privileged motif within this series. The co-synthesized 4-CF₃ and 3,5-bis(CF₃) analogs were also active, but the meta-CF₃ analog represents a unique electronic profile that may confer selectivity advantages against specific pathogens or parasites [1].

Antibacterial Antifungal Antiparasitic

Commercial Availability with Declared Purity ≥98% Enables Reproducible Experimental Outcomes vs. Lower-Purity or Custom-Only Analogs

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- is readily available from commercial suppliers such as ChemScene (purity ≥98%, Cat. CS-0586381) and AKSci (purity 95%, Cat. 1729CM) . In contrast, the 3,5-bis(trifluoromethyl) analog (CAS 113710-36-4) is often offered at 90% purity , and the 4-CF₃ analog may require custom synthesis. The ≥98% purity specification reduces the risk of impurity-driven artifacts in biological assays and ensures batch-to-batch consistency, a critical factor for quantitative structure-activity relationship (QSAR) studies and lead optimization.

Chemical procurement Purity specification Reproducibility

Electron-Withdrawing Synergy Between meta-CF₃ and Tricyanoethylene Core Drives Enhanced Reactivity in Nucleophilic Addition and Cyclization Reactions

The 3-(trifluoromethyl)anilino substituent exerts a strong electron-withdrawing effect (Hammett σₘ ≈ 0.43 for CF₃) that, when combined with the three cyano groups of the tricyanoethylene core, creates a highly electrophilic olefinic center [1]. This electronic configuration facilitates nucleophilic addition and cyclocondensation reactions, enabling the construction of complex heterocyclic frameworks such as tetrahydroisoquinolines . The 4-CF₃ isomer (σₚ ≈ 0.54) offers stronger resonance withdrawal but lacks the inductive meta effect, while the 3,5-bis(CF₃) analog may suffer from steric hindrance or excessive electron deficiency, potentially reducing reaction yields or selectivity [1].

Synthetic utility Reactivity Heterocycle synthesis

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-: High-Value Application Scenarios Aligned with Verified Differentiation


Medicinal Chemistry: Lead Optimization of Oral Anti-Infective Agents Targeting Gram-Positive and Gram-Negative Bacteria, Fungi, and Parasites

The compound's validated anti-infective spectrum [1] and its TPSA of 83.4 Ų, which falls within the Veber-optimal window for oral absorption [2], make it a strategic starting point for hit-to-lead optimization. Its moderate LogP (~3.1) balances membrane permeability with solubility, and its ≥98% commercial purity ensures that biological data are not confounded by impurities. Libraries built from this scaffold can probe SAR against bacterial, fungal, and parasitic targets in a single campaign.

Agrochemical Discovery: Synthesis of Novel Fungicidal and Anthelminthic Candidates with Enhanced Environmental Stability

The (fluoro- and iodoanilino)ethenetricarbonitrile class, including the 3-CF₃ derivative, exhibits fungicidal and herbicidal activities [1]. The electron-withdrawing CF₃ group increases metabolic stability, a desirable trait for agrochemicals. The compound's reactivity enables the rapid generation of diverse analogs for screening against crop pathogens and nematodes, with the meta-CF₃ substitution offering a differentiated lipophilicity profile that may improve cuticular penetration.

Chemical Biology: Development of Activity-Based Probes or Chemodosimeters Utilizing the Tricyanoethylene Electrophilic Warhead

The tricyanoethylene moiety can function as a reactive electrophilic trap for nucleophilic amino acid residues (e.g., cysteine) in target proteins [1]. The 3-CF₃ group tunes the electrophilicity while providing a handle for fluorine-19 NMR-based binding assays or metabolic studies. This compound enables the design of covalent inhibitors or fluorescent sensors where the electron-deficient olefin serves as the recognition and reaction element.

Materials Science: Precursor for Fluorinated Conjugated Polymers or Non-Fullerene Acceptors in Organic Electronics

The strong electron-accepting character of the tricyanoethylene core, amplified by the meta-CF₃ substituent, positions this compound as a candidate building block for n-type semiconductors or non-fullerene acceptors in organic photovoltaics [1]. Its computed properties (low TPSA, moderate LogP) are compatible with solution-processable device fabrication. The compound's commercial availability at high purity supports reproducible materials synthesis.

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